molecular formula C11H13ClFNO4S B6645425 2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid

2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid

Cat. No.: B6645425
M. Wt: 309.74 g/mol
InChI Key: JFQZSQNJQOKYGB-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid is an organic compound characterized by the presence of a sulfonyl group, a chloro-fluorophenyl ring, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-fluorobenzenesulfonyl chloride and propylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    Procedure: The 2-chloro-5-fluorobenzenesulfonyl chloride is added dropwise to a solution of propylamine in dichloromethane at low temperature (0-5°C). The mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product.

    Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and sulfonyl groups.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.

Major Products:

    Substitution: Products include derivatives with different nucleophiles replacing the chloro group.

    Hydrolysis: Products include the corresponding sulfonic acid and amine.

Scientific Research Applications

2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro-fluorophenyl ring can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

  • 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid
  • 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., chloro vs. fluoro) can significantly impact the compound’s reactivity and binding properties.
  • Reactivity: The sulfonyl group in 2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid makes it more reactive in nucleophilic substitution reactions compared to its analogs.
  • Applications: While similar compounds may also be used in medicinal chemistry and material science, this compound’s unique combination of functional groups provides distinct advantages in specific applications.

Properties

IUPAC Name

2-[(2-chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S/c1-2-5-14(7-11(15)16)19(17,18)10-6-8(13)3-4-9(10)12/h3-4,6H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZSQNJQOKYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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